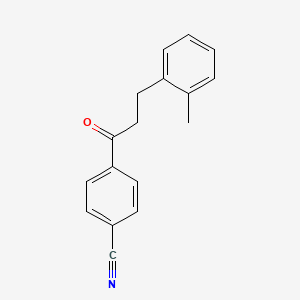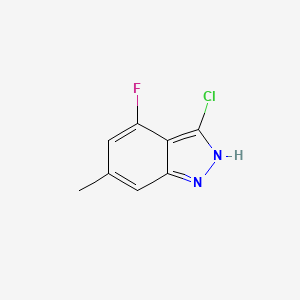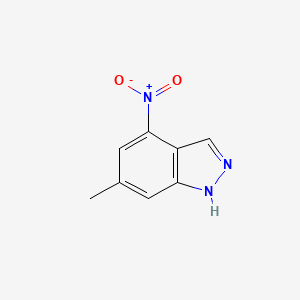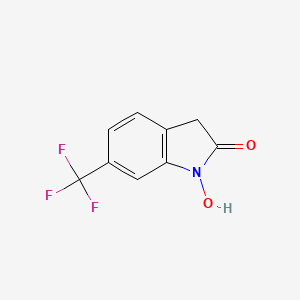
1-Hydroxy-6-(trifluoromethyl)indolin-2-one
説明
1-Hydroxy-6-(trifluoromethyl)indolin-2-one is a chemical compound with the molecular formula C9H6F3NO2 and a molecular weight of 217.14 . It is a type of aromatic heterocycle .
Molecular Structure Analysis
The molecular structure of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one consists of nine carbon atoms, six hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms .科学的研究の応用
Neuropharmacology
Application Summary
This compound is investigated for its potential effects on the central nervous system, particularly in relation to neurodegenerative diseases.
Methods
Researchers administer the compound to animal models and monitor behavioral changes, neurochemical alterations, and neuropathological markers using techniques like HPLC/MS.
Results
Studies have shown that the compound can cross the blood-brain barrier and may influence neurotransmitter levels, suggesting potential therapeutic applications .
Microbial Interaction
Application Summary
The role of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one in host-microbiota interaction is a key area of research, with implications for gut health and disease.
Methods
The metabolism and distribution of the compound and its metabolites are analyzed in various organs using HPLC/MS after oral administration in mice.
Results
The compound is rapidly absorbed and metabolized, with certain metabolites found in the brain, indicating a significant interaction with the gut microbiota .
Antiviral Activity
Application Summary
Indole derivatives have been reported to exhibit antiviral properties, which could be explored for 1-Hydroxy-6-(trifluoromethyl)indolin-2-one.
Methods
Synthesis of specific indole derivatives and their testing against various RNA and DNA viruses in vitro.
Results
Some indole derivatives have shown inhibitory activity against influenza A and other viruses, with IC50 values indicating potent antiviral agents .
Anti-inflammatory and Analgesic Activity
Application Summary
Certain indole derivatives demonstrate anti-inflammatory and analgesic activities, suggesting potential applications for pain and inflammation management.
Methods
Comparative studies with standard drugs like indomethacin and celecoxib to evaluate ulcerogenic index and efficacy.
Results
Derivatives with specific substitutions have shown promising results, comparable to established anti-inflammatory drugs .
Plant Growth Regulation
Application Summary
Indole-3-acetic acid, a derivative of indole, is a plant hormone that regulates growth, which could be an area of application for similar compounds.
Methods
Investigation of the effects of indole derivatives on plant growth by analyzing the degradation of tryptophan in higher plants.
Results
The presence of indole nucleus in plant hormones like indole-3-acetic acid indicates the significant role of indole derivatives in plant growth regulation .
Antimicrobial Activity
Application Summary
Exploring the antimicrobial potential of indole derivatives, including 1-Hydroxy-6-(trifluoromethyl)indolin-2-one, against various bacterial strains.
Methods
Screening of synthesized compounds for antibacterial activities using standard microbiological assays.
Results
Some indole derivatives have exhibited desirable antibacterial activities, warranting further exploration of their therapeutic use .
These additional applications highlight the versatility of indole derivatives in various scientific fields. It’s important to note that the specific applications for “1-Hydroxy-6-(trifluoromethyl)indolin-2-one” would require targeted research and experimentation to confirm these potential uses. The information provided is based on the broader class of indole derivatives and their known biological activities. For the most current and detailed information, consulting recent scientific literature is recommended.
Antitubercular Activity
Application Summary
Indole derivatives have been explored for their potential use in treating tuberculosis due to their inhibitory effects on mycobacterial strains.
Methods
Synthesis of indole derivatives followed by in vitro assays against Mycobacterium tuberculosis.
Results
Some derivatives have shown promising results in inhibiting the growth of mycobacterial strains, indicating potential as antitubercular agents .
Antidiabetic Activity
Application Summary
Research into the antidiabetic properties of indole derivatives includes the examination of their effects on blood glucose levels and insulin sensitivity.
Methods
Animal studies involving the administration of indole derivatives and subsequent monitoring of glucose tolerance and insulin resistance.
Results
Certain derivatives have demonstrated the ability to improve insulin sensitivity and reduce blood glucose levels, suggesting potential for diabetes management .
Antimalarial Activity
Application Summary
Indole derivatives are being studied for their antimalarial activity, which is crucial in the fight against malaria.
Methods
Testing of indole derivatives against Plasmodium falciparum in vitro and in vivo in animal models.
Results
Some compounds have exhibited significant inhibitory activity against the malaria parasite, offering a pathway for new antimalarial drugs .
Anticholinesterase Activity
Application Summary
The anticholinesterase activity of indole derivatives is of interest for the treatment of conditions like Alzheimer’s disease.
Methods
Assessment of the ability of indole derivatives to inhibit cholinesterase enzymes in vitro.
Results
Derivatives that show potent cholinesterase inhibition could be potential candidates for Alzheimer’s disease therapy .
Antioxidant Activity
Application Summary
The antioxidant properties of indole derivatives are valuable for their potential to mitigate oxidative stress-related damage.
Methods
Evaluation of the free radical scavenging ability of indole derivatives using assays like DPPH and ABTS.
Results
Some indole derivatives have shown strong antioxidant activity, which could be beneficial in preventing or treating diseases associated with oxidative stress .
Hypoglycemic Activity
Application Summary
Investigations into the hypoglycemic effects of indole derivatives could lead to new treatments for lowering blood sugar levels.
Methods
Studies involving the administration of indole derivatives to diabetic animal models and measurement of blood sugar levels.
Results
Promising derivatives have been identified that can significantly lower blood sugar levels, indicating potential as hypoglycemic agents .
特性
IUPAC Name |
1-hydroxy-6-(trifluoromethyl)-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)6-2-1-5-3-8(14)13(15)7(5)4-6/h1-2,4,15H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKZZJNBZAQOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(F)(F)F)N(C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650507 | |
| Record name | 1-Hydroxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-6-(trifluoromethyl)indolin-2-one | |
CAS RN |
951883-90-2 | |
| Record name | 1-Hydroxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



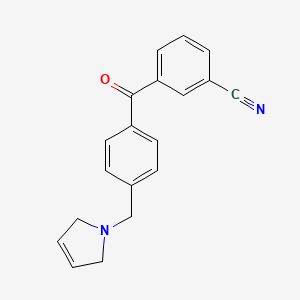
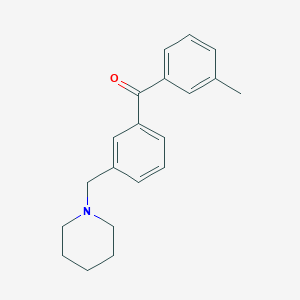
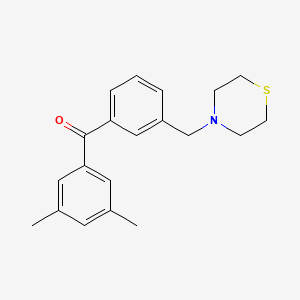
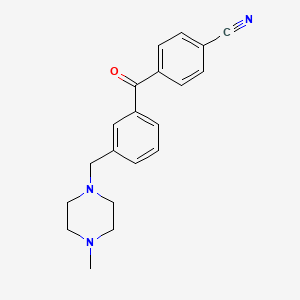
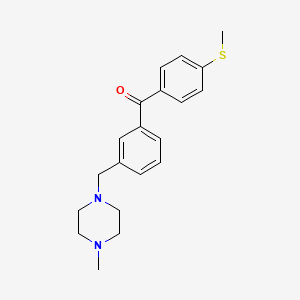
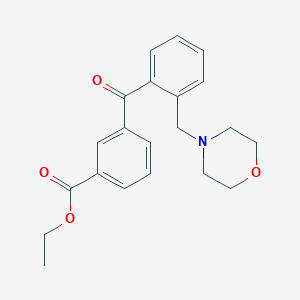
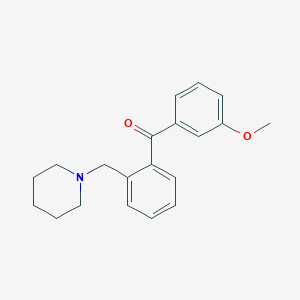
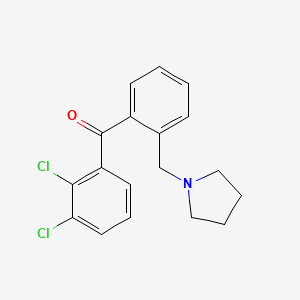
![2-Cyano-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614181.png)
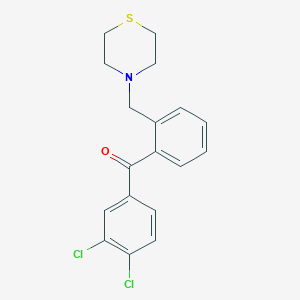
![Ethyl 3-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate](/img/structure/B1614186.png)
